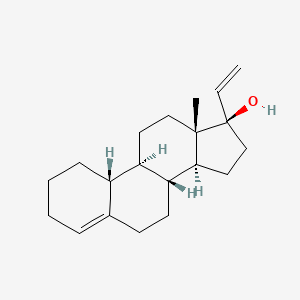
Vinylestrenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vinylestrenol is a synthetic steroidal compound that belongs to the class of progestogens It is structurally related to progesterone and is used for its progestogenic activity
Preparation Methods
Synthetic Routes and Reaction Conditions
Vinylestrenol can be synthesized through a multi-step process starting from estr-4-ene-3,17-dione. The synthesis involves several key steps:
Dithioketal Protection: The 3-keto group is protected using dithioketal to obtain an intermediate compound.
Dihydric Alcohol Ketal Protection: The 17-keto group is protected using dihydric alcohol ketal to form another intermediate.
Birch Reduction: The 3-thioaketal is removed through a Birch reduction reaction, resulting in a new intermediate.
Hydrolysis: The 17-position is deprotected through hydrolysis to yield another intermediate.
Grignard Reaction: The final step involves a Grignard reaction to obtain the target compound, this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure high yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Vinylestrenol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Vinylestrenol has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential use in hormone replacement therapy and contraceptive formulations.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development
Mechanism of Action
Vinylestrenol exerts its effects by binding to progesterone receptors in target cells. This binding activates the receptor, leading to changes in gene expression and subsequent physiological effects. The molecular targets include the female reproductive tract, mammary gland, hypothalamus, and pituitary gland. The pathways involved include the regulation of menstrual cycles, maintenance of pregnancy, and modulation of immune responses .
Comparison with Similar Compounds
Vinylestrenol is similar to other progestogens such as allylestrenol and progesterone. it has unique properties that distinguish it from these compounds:
Allylestrenol: Similar in structure and function but differs in its specific binding affinity and metabolic stability.
Progesterone: The natural hormone with broader physiological effects compared to this compound.
List of Similar Compounds
- Allylestrenol
- Progesterone
- Medroxyprogesterone acetate
- Norethisterone
This compound’s unique chemical structure and properties make it a valuable compound for scientific research and medical applications.
Properties
CAS No. |
5225-38-7 |
|---|---|
Molecular Formula |
C20H30O |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-ethenyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C20H30O/c1-3-20(21)13-11-18-17-9-8-14-6-4-5-7-15(14)16(17)10-12-19(18,20)2/h3,6,15-18,21H,1,4-5,7-13H2,2H3/t15-,16+,17+,18-,19-,20-/m0/s1 |
InChI Key |
LLIIIKMGXORJDH-XGXHKTLJSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C=C)O)CCC4=CCCC[C@H]34 |
Canonical SMILES |
CC12CCC3C(C1CCC2(C=C)O)CCC4=CCCCC34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















